molecular formula C22H23N3O2 B2798780 N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1203236-34-3

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No. B2798780
CAS RN: 1203236-34-3
M. Wt: 361.445
InChI Key: NTBRONBWKYNOSK-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, also known as BIPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of human carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer.

Scientific Research Applications

Synthetic Routes and Chemical Properties

Research into the synthesis of pyrimidinone derivatives, such as "N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide," has demonstrated their utility as electrophilic building blocks in chemical synthesis. Janardhan et al. (2014) described a method for synthesizing fused thiazolo[3,2-a]pyrimidinones, employing N-aryl-2-chloroacetamides to form ring-annulated thiazolo[3,2-a]pyrimidinone products with good yields, confirming the structures through analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).

Pharmacological Applications

The structure-activity relationship (SAR) studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown high affinity for σ1 receptors over σ2, suggesting their potential in developing treatments targeting the σ1 receptor. Huang et al. (2001) synthesized a series of these compounds, evaluating their binding properties to σ1 and σ2 receptors, revealing insights into how structural modifications impact receptor affinity (Huang et al., 2001).

properties

IUPAC Name

N-benzyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(2)20-13-21(26)24(16-23-20)15-22(27)25(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBRONBWKYNOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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